molecular formula C12H11F2NO B12643335 3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol

3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol

Cat. No.: B12643335
M. Wt: 223.22 g/mol
InChI Key: RXUMHROKUIBNHP-UHFFFAOYSA-N
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Description

3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol is a fluorinated organic compound with the molecular formula C12H11F2NO and a molecular weight of 223.22 g/mol . This compound is characterized by the presence of a difluorophenyl group and a pyrrolyl group, making it a valuable asset in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3,5-difluorobenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and high throughput. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl group and pyrrolyl moiety contribute to its reactivity and selectivity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)ketone
  • 3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)amine
  • 3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)ether

Uniqueness

3,5-Difluorophenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of a difluorophenyl group and a pyrrolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H11F2NO

Molecular Weight

223.22 g/mol

IUPAC Name

(3,5-difluorophenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C12H11F2NO/c1-15-4-2-3-11(15)12(16)8-5-9(13)7-10(14)6-8/h2-7,12,16H,1H3

InChI Key

RXUMHROKUIBNHP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(C2=CC(=CC(=C2)F)F)O

Origin of Product

United States

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